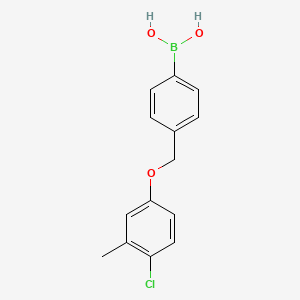

(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid

CAS No.: 849052-25-1

Cat. No.: VC2454759

Molecular Formula: C14H14BClO3

Molecular Weight: 276.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849052-25-1 |

|---|---|

| Molecular Formula | C14H14BClO3 |

| Molecular Weight | 276.52 g/mol |

| IUPAC Name | [4-[(4-chloro-3-methylphenoxy)methyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C14H14BClO3/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18/h2-8,17-18H,9H2,1H3 |

| Standard InChI Key | OUKUADBAEFEIGP-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C)(O)O |

Introduction

Chemical Identity and Structural Characteristics

(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 849052-25-1 |

| Molecular Formula | C14H14BClO3 |

| Molecular Weight | 276.52 g/mol |

| SMILES String | Cc1cc(OCc2ccc(cc2)B(O)O)ccc1Cl |

| InChI | 1S/C14H14BClO3/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18/h2-8,17-18H,9H2,1H3 |

| InChI Key | OUKUADBAEFEIGP-UHFFFAOYSA-N |

The compound consists of a 4-chloro-3-methylphenoxy group linked to a phenylboronic acid moiety through a methylene bridge. The boronic acid functional group (B(OH)2) is attached at the para position of the phenyl ring, while the methylene-linked 4-chloro-3-methylphenoxy substituent provides specific steric and electronic properties to the molecule .

Structural Isomers and Related Compounds

An important structural isomer of this compound is 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (CAS: 1072951-91-7), which differs in the position of the boronic acid group (meta instead of para) . This positional isomerism significantly affects the reactivity and application profiles of these compounds in organic synthesis and medicinal chemistry.

Physical and Chemical Properties

Physical Characteristics

Chemical Reactivity

Like other arylboronic acids, this compound exhibits characteristic reactivity patterns:

-

It participates effectively in Suzuki-Miyaura coupling reactions with aryl halides, enabling C-C bond formation

-

The boronic acid functional group can undergo transesterification with diols to form boronate esters

-

It can participate in Chan-Lam coupling reactions for C-N, C-O, and C-S bond formation

-

The compound may contain varying amounts of anhydride forms, which is typical for boronic acids

Spectroscopic Data

Although complete spectroscopic data for this specific compound is limited in the available sources, related boronic acids exhibit characteristic spectral features:

-

In 1H NMR, the boronic acid protons typically appear as broad signals in the range of δ 4-5 ppm

-

The aromatic protons show characteristic patterns in the δ 7-8 ppm region

-

The methylene bridge protons generally appear as a singlet around δ 5 ppm

Synthesis and Production Methods

Synthetic Routes

The synthesis of (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid can be achieved through several routes:

-

Williamson Ether Synthesis Route:

-

Starting with 4-chloro-3-methylphenol and 4-(bromomethyl)phenylboronic acid (or its protected forms)

-

Base-mediated ether formation followed by deprotection if protected boronic esters were used

-

-

Borylation Route:

-

Synthesis of 4-((4-chloro-3-methylphenoxy)methyl)bromobenzene followed by metal-catalyzed borylation

-

Conversion of the boronic ester to the free acid through hydrolysis

-

-

Suzuki-Miyaura Coupling:

Industrial Production

Commercial production typically involves optimized versions of the laboratory-scale syntheses mentioned above. The compound is produced in various grades with minimum purity standards of approximately 95% . Current availability suggests production scales may be limited, as the compound is noted to have 20-day lead times for delivery from some suppliers .

Applications in Chemical Research

Applications in Organic Synthesis

(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid serves as a valuable building block in organic synthesis due to its bifunctional nature:

-

Cross-Coupling Reactions: The boronic acid functionality enables Suzuki-Miyaura coupling reactions for the construction of complex biaryl systems.

-

Pharmaceutical Intermediate: The compound can be utilized in the synthesis of pharmaceutical candidates, particularly those requiring the specific substitution pattern it provides.

-

Material Science: Potential applications in the development of specialized materials and functional organic compounds.

| Hazard Type | Classification |

|---|---|

| Environmental Hazard | Aquatic Chronic 4 |

| Skin Hazard | Potential skin irritant (based on similar compounds) |

| Eye Hazard | Potential eye irritant (based on similar compounds) |

Personal Protective Equipment

The following protective equipment is recommended when handling this compound:

-

Eye Protection: Eyeshields or safety glasses

-

Hand Protection: Chemical-resistant gloves

-

Respiratory Protection: Type N95 dust mask (US) or equivalent

-

General Precautions: Adequate ventilation, lab coat, and standard laboratory safety practices

| Supplier | Package Size | Lead Time | Notes |

|---|---|---|---|

| Kemix | 250mg | 20 days | Minimum purity 95% |

| Kemix | 1g | 20 days | Minimum purity 95% |

| Santa Cruz | Not specified | Not specified | Available for research purposes |

The extended lead times suggest limited stock availability and possibly production on-demand rather than continuous manufacturing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume